molecular formula C11H17N3 B13093842 2-((1-Methylpiperidin-3-yl)methyl)pyrimidine

2-((1-Methylpiperidin-3-yl)methyl)pyrimidine

Cat. No.: B13093842
M. Wt: 191.27 g/mol
InChI Key: SRSWESHFPRBAIH-UHFFFAOYSA-N
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Description

2-((1-Methylpiperidin-3-yl)methyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 1-methylpiperidin-3-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methylpiperidin-3-yl)methyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a 1-methylpiperidin-3-yl)methyl halide under basic conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methylpiperidin-3-yl)methyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

2-((1-Methylpiperidin-3-yl)methyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Methylpiperidin-3-yl)methyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it can inhibit certain kinases involved in cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methylpiperidin-3-yl)methyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-[(1-methylpiperidin-3-yl)methyl]pyrimidine

InChI

InChI=1S/C11H17N3/c1-14-7-2-4-10(9-14)8-11-12-5-3-6-13-11/h3,5-6,10H,2,4,7-9H2,1H3

InChI Key

SRSWESHFPRBAIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CC2=NC=CC=N2

Origin of Product

United States

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